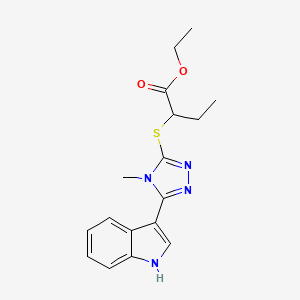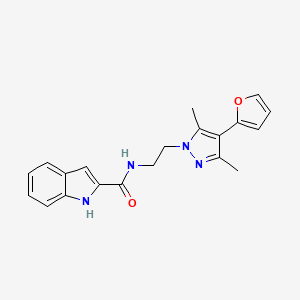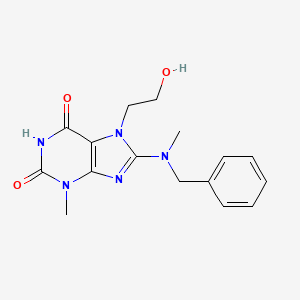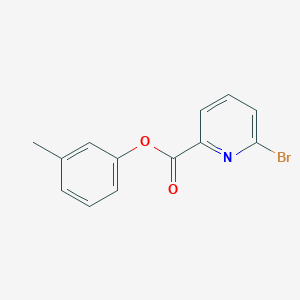
ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of indole, which is a heterocyclic compound. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, particularly at the reactive 2 and 3 positions of the indole ring . The specific reactions that this compound can undergo would depend on the conditions and reagents used.Applications De Recherche Scientifique
Anti-Inflammatory Applications
Indole derivatives, such as the compound , have been studied for their anti-inflammatory properties. The structure of indole is a key feature in many pharmacologically active molecules, including anti-inflammatory drugs . The presence of the indole moiety in this compound suggests potential utility in the development of new anti-inflammatory agents. This could be particularly useful in the treatment of chronic inflammatory diseases like rheumatoid arthritis.
Antiviral Activity
The indole core is also present in compounds that have shown antiviral activities. Given the structural similarity, ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)butanoate may have potential as a broad-spectrum antiviral agent. Research could explore its efficacy against viruses like influenza and coronaviruses, especially considering the ongoing need for effective antiviral drugs .
Neuromodulation
Tryptamine derivatives, which share a common structure with indoles, are involved in various central nervous system processes. This compound could be investigated for its role in neuromodulation, potentially affecting sleep, cognition, memory, and behavior. It might contribute to the development of treatments for neurological disorders or cognitive enhancement therapies .
Antibacterial Potential
The antibacterial properties of indole derivatives make them candidates for the development of new antibiotics. With antibiotic resistance on the rise, the compound could be part of the solution to create more effective treatments against resistant bacterial strains .
Enzyme Inhibition
Indole derivatives have been shown to inhibit enzymes such as cholinesterases, which are involved in neurotransmitter regulation. Ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)butanoate could be studied for its enzyme inhibitory activity, which may have implications for treating diseases like Alzheimer’s where enzyme regulation is a therapeutic target .
Propriétés
IUPAC Name |
ethyl 2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-4-14(16(22)23-5-2)24-17-20-19-15(21(17)3)12-10-18-13-9-7-6-8-11(12)13/h6-10,14,18H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANXFCBZPNYXIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN=C(N1C)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)butanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 4-[(2S)-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoyl]piperazine-1-carboxylate](/img/structure/B2948981.png)


![N-({[3,3'-bithiophene]-5-yl}methyl)-5-bromothiophene-2-sulfonamide](/img/structure/B2948985.png)
![2-Ethyl-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2948988.png)
![1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2948989.png)
![3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1-(2-fluorobenzyl)piperidin-4-yl)methyl)propanamide](/img/structure/B2948992.png)
![4-Iodo-6-oxabicyclo[3.2.1]octane](/img/structure/B2948993.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-benzofuran-2-carboxamide](/img/structure/B2948996.png)

![(Z)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-ethoxyphenyl)prop-2-enamide](/img/structure/B2949000.png)
![N,N-dimethyl-4-[(4-methyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine](/img/structure/B2949001.png)